molecular formula C6H8ClF3N2O B2415634 2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride CAS No. 2228307-76-2

2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2415634
CAS No.: 2228307-76-2
M. Wt: 216.59
InChI Key: NUBOOTDDWCVABF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, which is known to enhance the chemical stability and biological activity of molecules. The presence of the isoxazole ring further contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride typically involves the introduction of the trifluoromethyl group and the isoxazole ring through a series of chemical reactions. One common method includes the trifluoromethylation of suitable precursors followed by the formation of the isoxazole ring. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the scalability of the synthetic methods is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride is unique due to the combination of the trifluoromethyl group and the isoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O.ClH/c1-3-2-4(11-12-3)5(10)6(7,8)9;/h2,5H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBOOTDDWCVABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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